ethyl 2-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
Description
Ethyl 2-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a thieno[3,2-d]pyrimidinone derivative featuring a 4-methoxyphenyl substituent at position 7 of the pyrimidinone core. The structure includes an acetyl linker bridging the pyrimidinone nitrogen to an ethyl benzoate moiety via an amide bond.
Properties
IUPAC Name |
ethyl 2-[[2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-3-32-24(30)17-6-4-5-7-19(17)26-20(28)12-27-14-25-21-18(13-33-22(21)23(27)29)15-8-10-16(31-2)11-9-15/h4-11,13-14H,3,12H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTZBVDOLZZQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a complex organic compound that exhibits a range of biological activities, primarily attributed to its unique thieno[3,2-d]pyrimidine core structure. This article delves into its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thieno[3,2-d]pyrimidine moiety, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, starting from readily available precursors. The key steps include:
- Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions using appropriate starting materials.
- Acetylation : The introduction of the acetylamino group enhances the compound's solubility and biological activity.
- Ester Formation : The final step involves the formation of the ethyl ester to yield the target compound.
Biological Activity
This compound has shown promising biological activities:
Antitumor Activity
Research indicates that compounds with a thieno[3,2-d]pyrimidine structure exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 values suggest moderate potency against this cell line.
- Colon Cancer (HCT-116) : Similar inhibitory effects have been reported.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| Ethyl 9-carboxylate derivative | Contains carboxylic acid instead of ester | Antimicrobial | Lacks methoxy substitution |
| 4-Amino-thieno[3,2-d]pyrimidine | Lacks ethyl ester | Antitumor | More potent against specific cancer types |
| Pemetrexed acid | Contains pyrrolo[2,3-d]pyrimidine core | Anticancer | Different core structure leading to varied activity profiles |
This table illustrates that while there are similar compounds within the thieno[3,2-d]pyrimidine family, the unique combination of functional groups in this compound may confer distinct biological properties that warrant further investigation.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations below those required for other similar compounds.
- Antimicrobial Screening : In tests against common bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound showed comparable or superior activity compared to standard antibiotics.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The thieno[3,2-d]pyrimidine moiety is often associated with enhanced activity against various bacterial and fungal strains. In vitro studies have shown that derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. It may act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in cancer cells. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.
Enzyme Inhibition
The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival. Research has shown that it can disrupt DNA replication processes, which is crucial for the proliferation of cancer cells.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study C | Investigated the mechanism of action revealing inhibition of topoisomerase II activity. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at the pyrimidinone core, linker groups, and terminal aromatic systems. Below is a comparative analysis:
Notes:
- Replacement of the acetyl linker with a sulfanyl-acetyl group (as in ) introduces a thioether bond, altering electronic properties and metabolic stability.
- The ethyl benzoate terminal group contributes to solubility, whereas benzylamide derivatives (e.g., ) may exhibit higher membrane permeability due to reduced polarity .
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The target compound has one hydrogen bond donor (amide NH) and five acceptors (carbonyls, ether), similar to analogs .
- Lipophilicity : The 4-methoxyphenyl group increases XLogP3 (estimated 3.5) compared to the phenyl analog (3.2) , suggesting improved passive diffusion.
- Rotatable Bonds : All analogs have 8–9 rotatable bonds, indicating comparable conformational flexibility .
Q & A
Q. What are the standard synthetic routes for ethyl 2-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate?
The synthesis involves constructing the thieno[3,2-d]pyrimidinone core via palladium-catalyzed cyclization of nitroarenes using formic acid derivatives as CO surrogates . Subsequent functionalization includes:
- Nucleophilic substitution or Suzuki coupling to introduce the 4-methoxyphenyl group.
- Acetylation of the pyrimidinone nitrogen followed by coupling with ethyl 2-aminobenzoate. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄ at 5 mol%) and temperature control (80–110°C) to minimize side reactions .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction is the gold standard for confirming bond lengths, angles, and spatial arrangement, as demonstrated in related thieno[3,2-d]pyrimidin derivatives . Complementary techniques include:
- ¹H/¹³C NMR : Assigns proton environments and carbonyl/aromatic carbons.
- IR spectroscopy : Validates key functional groups (e.g., C=O at ~1700 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the thieno[3,2-d]pyrimidin core during synthesis?
The core forms via a Pd-catalyzed reductive cyclization mechanism:
- Nitro reduction : Nitroarenes are reduced to amines, generating reactive intermediates.
- CO insertion : Formic acid derivatives act as CO sources, enabling cyclization.
- Ring closure : Intramolecular nucleophilic attack forms the fused thiophene-pyrimidine system. Computational studies (DFT) are recommended to map energy barriers for each step .
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst tuning : Ligand-modified Pd catalysts (e.g., Pd(OAc)₂ with dppf) improve regioselectivity.
- Additive effects : Bases like K₂CO₃ neutralize acidic byproducts, reducing decomposition . Design-of-experiment (DoE) approaches are critical for identifying synergistic parameter interactions.
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
Q. How do structural modifications influence biological activity in related compounds?
Structure-activity relationship (SAR) studies on pyrimidine analogs reveal:
- 4-Methoxyphenyl substitution : Enhances lipophilicity and membrane permeability.
- Acetamide linker flexibility : Impacts binding affinity to enzymatic targets (e.g., kinases).
- Ester vs. carboxylic acid termini : Alters metabolic stability. Computational docking with target proteins (e.g., EGFR) can rationalize these trends .
Q. What advanced techniques quantify impurities in synthesized batches?
HPLC-MS/MS with a C18 column and gradient elution (ACN/H₂O + 0.1% formic acid) separates and identifies byproducts. Quantitative thresholds follow ICH guidelines (<0.15% for unknown impurities). For trace metal analysis (e.g., Pd residues), ICP-MS is recommended .
Methodological Notes
- Synthetic Protocols : Prioritize inert-atmosphere techniques (Schlenk line) for Pd-catalyzed steps to prevent catalyst oxidation .
- Crystallization : Use slow vapor diffusion (e.g., ether into DCM) to grow diffraction-quality crystals .
- Data Reproducibility : Archive raw spectral data (FID files for NMR) and crystallographic CIF files for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
